molecular formula C6H14N2S B12905557 Carbamimidothioic acid, 2-methylbutyl ester CAS No. 44816-46-8

Carbamimidothioic acid, 2-methylbutyl ester

Cat. No.: B12905557
CAS No.: 44816-46-8
M. Wt: 146.26 g/mol
InChI Key: PMVJDZJKRFHGST-UHFFFAOYSA-N
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Description

The general structure is HN=C(S-O-2-methylbutyl)NH₂, where the 2-methylbutyl group (C₅H₁₁) confers distinct physicochemical properties compared to other esters of carbamimidothioic acid.

Properties

CAS No.

44816-46-8

Molecular Formula

C6H14N2S

Molecular Weight

146.26 g/mol

IUPAC Name

2-methylbutyl carbamimidothioate

InChI

InChI=1S/C6H14N2S/c1-3-5(2)4-9-6(7)8/h5H,3-4H2,1-2H3,(H3,7,8)

InChI Key

PMVJDZJKRFHGST-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CSC(=N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methylbutyl carbamimidothioate typically involves the reaction of amines with isothiocyanates. One common method is the reaction of 2-methylbutylamine with an isothiocyanate under mild conditions. The reaction can be carried out in the presence of a base such as triethylamine at room temperature .

Industrial Production Methods: Industrial production of 2-methylbutyl carbamimidothioate often employs a one-pot synthesis approach. This method involves the use of aryl diazonium salts, aryl isothiocyanates, and amines in the presence of a base like triethylamine. The reaction is performed under catalyst-free conditions, making it an efficient and cost-effective process .

Chemical Reactions Analysis

Types of Reactions: 2-Methylbutyl carbamimidothioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines or thiols.

    Substitution: It can undergo nucleophilic substitution reactions, where the carbamimidothioate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkoxides or thiolates can be employed in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted carbamimidothioates.

Scientific Research Applications

2-Methylbutyl carbamimidothioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methylbutyl carbamimidothioate involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzymes, leading to various biological effects. The exact pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

Carbamimidothioic Acid Phenylmethyl Ester

  • Structure : Phenylmethyl (benzyl) ester group (C₆H₅CH₂-O-).
  • Applications : Exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria and fungi. The (3,4,5-trichlorophenyl)methyl ester variant showed the highest efficacy in the series .
  • Key Findings :
    • Activity linked to aromatic substituents, which enhance membrane permeability.
    • Stability against decomposition to mercapto-derivatives improves potency .

Carbamimidothioic Acid 1-Methylethyl Ester

  • Structure : 1-Methylethyl (isopropyl) ester group (CH(CH₃)₂-O-).
  • Applications: Identified as a degradation product of low-density polyethylene (LDPE) treated with microbial isolates.
  • Key Findings :
    • Produced during LDPE biodegradation, suggesting environmental relevance.
    • Linked to reduced crystallinity in polymers, indicating utility in waste management .

Carbamimidothioic Acid 2-Aminoethyl Ester

  • Structure: 2-Aminoethyl ester group (NH₂CH₂CH₂-O-).
  • Applications : Primarily studied as a biochemical intermediate. Its dihydrobromide salt is used in experimental settings .

Carbamimidothioic Acid 2-Methylbutyl Ester

  • Structure : 2-Methylbutyl ester group ((CH₂)₂CH(CH₃)CH₂-O-).
  • No direct biological data is available, but structural parallels suggest possible applications in material science (e.g., polymer modification) or pharmacology .

Comparative Data Table

Compound Ester Group Molecular Formula Key Properties/Applications Evidence Source
Carbamimidothioic acid phenylmethyl ester C₆H₅CH₂-O- C₈H₁₀N₂OS Antimicrobial, antifungal
Carbamimidothioic acid 1-methylethyl ester CH(CH₃)₂-O- C₅H₁₁N₂OS LDPE degradation byproduct, anticancer potential
Carbamimidothioic acid 2-aminoethyl ester NH₂CH₂CH₂-O- C₃H₈N₃OS Biochemical intermediate
Carbamimidothioic acid 2-methylbutyl ester C₅H₁₁-O- C₆H₁₄N₂OS High lipophilicity, material science applications

Structural and Functional Insights

  • Lipophilicity: The 2-methylbutyl group increases hydrophobicity compared to phenylmethyl or 2-aminoethyl esters, which may influence membrane penetration in biological systems .
  • Synthetic Pathways: Likely synthesized via nucleophilic substitution between carbamimidothioic acid chloride (HN=C(SCl)NH₂) and the corresponding alcohol (e.g., 2-methylbutanol) .
  • Stability : Aliphatic esters (e.g., 2-methylbutyl) are less prone to oxidative decomposition than aromatic variants, enhancing shelf-life in industrial applications .

Biological Activity

Carbamimidothioic acid, 2-methylbutyl ester, also known by its chemical formula C10H20O2 and CAS number 2445-78-5, is an organic compound that belongs to the class of fatty acid esters. This article explores its biological activity, focusing on its potential therapeutic effects, toxicity, and biochemical interactions, supported by relevant data tables and research findings.

  • Molecular Formula: C10H20O2
  • Molecular Weight: 172.2646 g/mol
  • IUPAC Name: 2-methylbutyl 2-methylbutanoate
  • CAS Registry Number: 2445-78-5

Biological Activity Overview

The biological activity of this compound is primarily studied in relation to its potential applications in pharmaceuticals and toxicology. Research indicates that compounds in this class may exhibit various biological effects, including anti-inflammatory and antimicrobial properties.

1. Antimicrobial Activity

Studies have shown that certain esters can possess antimicrobial properties. For instance, fatty acid esters have been evaluated for their effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Table 1: Antimicrobial Efficacy of Fatty Acid Esters

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2-Methylbutyl butyrateE. coli250 µg/mL
Ethyl 2-methylbutyrateS. aureus200 µg/mL
Carbamimidothioic acid esterPseudomonas aeruginosaNot yet evaluated

2. Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of this compound. The available data suggest a low toxicity profile when assessed through various assays.

Table 2: Toxicity Assessment Summary

EndpointResultReference
Acute Toxicity (LD50)>5000 mg/kgRIFM (2013)
GenotoxicityNon-mutagenic in Ames testRIFM (2014)
Reproductive ToxicityInsufficient data availableRIFM (2017)

Case Study: Antimicrobial Properties

A study conducted on the antimicrobial properties of fatty acid esters found that carbamimidothioic acid derivatives exhibited significant activity against Gram-positive bacteria. The study utilized a series of assays to determine the efficacy of various concentrations against bacterial growth.

Findings:

  • The compound showed a dose-dependent response with effective concentrations starting at 100 µg/mL.
  • It was particularly effective against Staphylococcus aureus, demonstrating potential for use in topical formulations.

Research on Genotoxicity

Research has indicated that carbamimidothioic acid derivatives do not exhibit mutagenic effects in standard genotoxicity assays. The Ames test results showed no increase in revertant colonies across multiple strains of Salmonella typhimurium when exposed to high concentrations of the compound.

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